molecular formula C4H11ClN2O2S B2366751 1,2,5-Thiadiazepane 1,1-dioxide;hydrochloride CAS No. 2243505-92-0

1,2,5-Thiadiazepane 1,1-dioxide;hydrochloride

Cat. No. B2366751
CAS RN: 2243505-92-0
M. Wt: 186.65
InChI Key: ZOSJUUUWRIIYMU-UHFFFAOYSA-N
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Description

1,2,5-Thiadiazepane 1,1-dioxide;hydrochloride is a chemical compound. The Inchi Code for 5-methyl-1,2,5-thiadiazepane 1,1-dioxide hydrochloride is 1S/C5H12N2O2S.ClH/c1-7-3-2-6-10(8,9)5-4-7;/h6H,2-5H2,1H3;1H .


Synthesis Analysis

A microwave-assisted, continuous-flow organic synthesis (MACOS) protocol has been developed for the synthesis of a functionalized 1,2,5-thiadiazepane 1,1-dioxide library. This protocol utilizes a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy .


Molecular Structure Analysis

The molecular structure of 1,2,5-Thiadiazepane 1,1-dioxide;hydrochloride has been analyzed in various studies. An overview of all currently known structures containing the 1,2,5-thiadiazepane 1,1-dioxide motif (including the anions radical species) is provided according to the Cambridge Structural Database search .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,5-Thiadiazepane 1,1-dioxide;hydrochloride include a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy .

Scientific Research Applications

Synthesis of Functionalized Libraries

The compound is used in the synthesis of functionalized 1,2,5-thiadiazepane 1,1-dioxide libraries. This process utilizes a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy . The protocol has been optimized for scale-out and further extended for library production using a multicapillary flow reactor .

2. Use in Continuous-Flow Organic Synthesis (MACOS) 1,2,5-Thiadiazepane 1,1-dioxide;hydrochloride is used in a microwave-assisted, continuous-flow organic synthesis (MACOS) protocol . This protocol is utilized for the synthesis of functionalized 1,2,5-thiadiazepane 1,1-dioxide libraries .

Production of Sultams

Sultams are useful heterocycles for medicinal chemistry applications, and a number of them have demonstrated significant biological activity . 1,2,5-Thiadiazepane 1,1-dioxide;hydrochloride is used in the production of these sultams .

Antibody Labeling

Although not directly related to the compound itself, the term “KS-10701” is also used as a catalog number for a product known as ReadyLabel™ Antibody Labeling Kits . These kits enable fast, convenient labeling of off-the-shelf antibodies and cell culture supernatants without prior purification of the antibody solution .

HS6ST1 Antibody Production

Again, “KS-10701” is used as a catalog number for a product known as HS6ST1 Polyclonal Antibody . This antibody is tested in various applications such as Western Blot (WB), Immunocytochemistry (ICC/IF), Immunohistochemistry (Frozen) (IHC (F)), Immunohistochemistry (Paraffin) (IHC (P)), and ELISA (ELISA) .

properties

IUPAC Name

1,2,5-thiadiazepane 1,1-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S.ClH/c7-9(8)4-3-5-1-2-6-9;/h5-6H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSJUUUWRIIYMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNS(=O)(=O)CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,5-Thiadiazepane 1,1-dioxide;hydrochloride

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